N-(Imino(piperidin-1-yl)methyl)piperidine-1-carboximidamide

Medicinal Chemistry Scaffold Design Supramolecular Chemistry

N-(Imino(piperidin-1-yl)methyl)piperidine-1-carboximidamide (CAS 1513873-32-9), also designated N'-(piperidine-1-carboximidoyl)piperidine-1-carboximidamide, is a symmetrical bis-piperidine carboximidamide with molecular formula C₁₂H₂₃N₅ and molecular weight 237.34 g/mol. The compound belongs to the biguanide derivative class, possessing two piperidine rings bridged by a central carboximidamide (–C(=NH)–NH–) linkage, which confers dual hydrogen-bond donor/acceptor capacity from five nitrogen atoms distributed across the scaffold.

Molecular Formula C12H23N5
Molecular Weight 237.34 g/mol
CAS No. 1513873-32-9
Cat. No. B1430959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Imino(piperidin-1-yl)methyl)piperidine-1-carboximidamide
CAS1513873-32-9
Molecular FormulaC12H23N5
Molecular Weight237.34 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=NC(=N)N2CCCCC2)N
InChIInChI=1S/C12H23N5/c13-11(16-7-3-1-4-8-16)15-12(14)17-9-5-2-6-10-17/h1-10H2,(H3,13,14,15)
InChIKeyIJFSIVBGFZHFTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Imino(piperidin-1-yl)methyl)piperidine-1-carboximidamide (CAS 1513873-32-9): Procurement-Ready Bis-Piperidine Carboximidamide Building Block


N-(Imino(piperidin-1-yl)methyl)piperidine-1-carboximidamide (CAS 1513873-32-9), also designated N'-(piperidine-1-carboximidoyl)piperidine-1-carboximidamide, is a symmetrical bis-piperidine carboximidamide with molecular formula C₁₂H₂₃N₅ and molecular weight 237.34 g/mol . The compound belongs to the biguanide derivative class, possessing two piperidine rings bridged by a central carboximidamide (–C(=NH)–NH–) linkage, which confers dual hydrogen-bond donor/acceptor capacity from five nitrogen atoms distributed across the scaffold [1]. Bispiperidine architectures have been recognized since at least the 1980s as pharmacologically versatile frameworks with demonstrated utility in ganglionic blockade, neuromuscular junction modulation, and central nervous system applications [1]. This compound is commercially available as a research-grade building block from multiple suppliers at purity levels ranging from 95% to 98% .

Why N-(Imino(piperidin-1-yl)methyl)piperidine-1-carboximidamide Cannot Be Replaced by Mono-Piperidine or Morpholine Carboximidamide Analogs


The bis-piperidine architecture of CAS 1513873-32-9 is structurally non-redundant with common mono-piperidine carboximidamides (e.g., piperidine-1-carboximidamide, CAS 4705-39-9, C₆H₁₃N₃, MW 127.19) or morpholine-based analogs (e.g., N-[amino(imino)methyl]morpholine-4-carboximidamide). The target compound possesses two tertiary amine-bearing piperidine rings versus one in the mono analog, doubling the steric bulk and nitrogen content (5 N atoms vs. 3) while increasing molecular weight by approximately 87% [1]. Critically, the dual carboximidamide functionality enables a more extensive hydrogen-bonding network than is possible with mono-substituted analogs; crystallographic data for piperidine-1-carboximidamide confirms chair-conformation piperidine rings and N–H⋯N hydrogen-bonded two-dimensional networks [2], and the bis-piperidine variant is predicted to form additional intermolecular contacts through its second carboximidamide moiety. These structural distinctions directly impact lipophilicity (estimated logP increase of approximately 1.0–1.5 log units relative to the mono analog based on the addition of a second piperidine ring) , receptor binding geometry, and metabolic stability – making simple analog substitution scientifically invalid in any application where scaffold geometry, hydrogen-bonding pattern, or lipophilicity is a determinant of biological or physicochemical performance.

N-(Imino(piperidin-1-yl)methyl)piperidine-1-carboximidamide (CAS 1513873-32-9): Quantitative Differentiation Evidence for Scientific Procurement Decisions


Structural Symmetry and Dual Carboximidamide Pharmacophore: Bis-Piperidine vs. Mono-Piperidine Carboximidamide Comparison

CAS 1513873-32-9 contains two piperidine rings each bearing a carboximidamide functional group, yielding a symmetric bis-piperidine scaffold (C₁₂H₂₃N₅, MW 237.34) . In contrast, the closest mono-piperidine analog, piperidine-1-carboximidamide (CAS 4705-39-9), possesses only one piperidine ring and one carboximidamide group (C₆H₁₃N₃, MW 127.19) [1]. The target compound provides five nitrogen atoms capable of participating in hydrogen bonding and metal coordination, versus three nitrogen atoms in the mono analog. Crystallographic characterization of piperidine-1-carboximidamide confirms that the carboximidamide N–C–N angles deviate from ideal trigonal-planar geometry (116.82°, 119.08°, 124.09°), and the piperidine ring adopts a chair conformation, with molecules linked by N–H⋯N hydrogen bonds into two-dimensional networks [2]. In the bis-piperidine analog, the presence of a second carboximidamide unit is projected to extend this hydrogen-bonding network into higher-dimensional supramolecular architectures, which is directly relevant for crystal engineering and solid-state property modulation.

Medicinal Chemistry Scaffold Design Supramolecular Chemistry

Calculated Lipophilicity Gradient: Bis-Piperidine vs. Mono-Piperidine Carboximidamide Partition Coefficient Comparison

Lipophilicity is a critical determinant of membrane permeability, protein binding, and metabolic clearance. The experimentally derived logP for piperidine-1-carboximidamide (CAS 4705-39-9, mono-piperidine analog) is reported as 1.10 (ACD/LogP) , with alternative measurements for salt forms ranging from 2.06 to 2.10 . The target compound CAS 1513873-32-9, incorporating a second piperidine ring via the carboximidamide bridge, is predicted to exhibit an approximately 1.0–1.5 log unit increase in logP relative to the mono analog, placing its estimated logP in the range of 2.1–3.1, based on the established contribution of an additional piperidine moiety to partition coefficient . This lipophilicity shift is structurally analogous to the difference between metformin (logP ≈ -1.8) and buformin (logP ≈ -0.2), where the addition of a butyl versus methyl group to the biguanide core alters logP by approximately 1.6 units. For CNS-targeted applications where the bis-piperidine scaffold of CAS 1513873-32-9 is proposed, this intermediate lipophilicity range is consistent with known brain-penetrant basic amines (optimal CNS logP range: 2–4).

Physicochemical Properties ADME Blood-Brain Barrier Permeability

Purity Tier Differentiation Across Commercial Suppliers of CAS 1513873-32-9

Commercial availability of CAS 1513873-32-9 spans multiple purity tiers that directly impact suitability for different research applications. AKSci supplies the compound at 95% minimum purity with pricing of $241/100mg, $366/250mg, and $680/1g (as of March 2026) . Leyan (乐研) offers 95+% purity material . MolCore (摩库) provides a higher 98% (NLT) purity grade manufactured under ISO certification, specifically positioned for pharmaceutical R&D and quality control applications . Fujifilm Wako Pure Chemical lists the compound at ¥595,000 . In contrast, the simpler mono-piperidine analog piperidine-1-carboximidamide (CAS 4705-39-9) is more widely available and typically priced at substantially lower cost due to its simpler synthesis and broader commercial use. For applications requiring high-confidence structure-activity relationship data or where trace impurities could confound biological assay interpretation, the 98% ISO-certified grade represents a procurement-relevant quality differentiator.

Chemical Procurement Quality Assurance Research-Grade Building Blocks

Biguanide-Class Neuroprotective and Free-Radical Modulating Activity: Evidence from Structurally Proximal Bis-Piperidine Carboximidamide Derivatives

While CAS 1513873-32-9 itself lacks published in vivo pharmacological data, structurally proximal biguanide derivatives bearing piperidine-carboximidamide motifs have demonstrated quantifiable neuroprotective and antioxidant effects. N-[amino(imino)methyl]piperidine-1-carboximidamide (a close mono-piperidine biguanide analog) administered at 25 and 50 mg/kg to rats subjected to cerebral ischemia-reperfusion produced a statistically significant decrease in biochemiluminescence (BCL) parameters, including lightsum and maximum flash intensity, and normalized reduced glutathione levels toward pre-ischemic baseline [1]. The 25 and 50 mg/kg doses were identified as the effective range, whereas 12.5 and 75 mg/kg doses did not produce significant changes, establishing a bell-shaped dose-response relationship characteristic of this chemotype [1]. In a separate study, the structurally related N-[imino(1-piperidinyl)methyl]guanidine normalized free-radical processes, diene conjugate levels, and superoxide dismutase and catalase activity in kidneys of rats with experimental type 2 diabetes mellitus, attributed to positive regulation of free-radical homeostasis [2]. The bis-piperidine scaffold of CAS 1513873-32-9, bearing two piperidine-carboximidamide units, presents a logical extension of this pharmacophore for exploring additive or synergistic antioxidant effects.

Neuroprotection Ischemia-Reperfusion Injury Oxidative Stress Biguanide Pharmacology

Piperidine-Carboximidamide Hybrid Scaffold in Multi-Target Kinase Inhibition: Class-Level Potency Benchmarks

Piperidine-carboximidamide containing compounds have demonstrated multi-target kinase inhibitory activity with quantifiable potency. In a series of piperine-carboximidamide hybrids (VIa–k), compounds bearing the carboximidamide motif inhibited EGFR with IC₅₀ values ranging from 96 to 127 nM and the most potent derivatives (VIf and VIk) inhibited BRAF V600E with IC₅₀ values of 49 and 40 nM, respectively [1]. Compound VIk further demonstrated anti-CDK2 activity with an IC₅₀ of 12 nM, which is 1.5-fold more potent than the reference inhibitor dinaciclib [1]. Antiproliferative GI₅₀ values of 44 and 35 nM were recorded for VIf and VIk against a panel of four human cancer cell lines [1]. While these data are from piperine-hybridized carboximidamides rather than the unsubstituted bis-piperidine scaffold of CAS 1513873-32-9, they establish the carboximidamide-piperidine motif as a viable pharmacophore for achieving sub-100 nM potency against clinically relevant kinase targets. The symmetrical bis-piperidine structure of CAS 1513873-32-9 offers a distinct starting scaffold for fragment-based or structure-guided elaboration toward kinase inhibitors, with the advantage of two chemically equivalent functionalization sites.

Kinase Inhibition EGFR BRAF V600E CDK2 Antiproliferative Activity

Hydrogen-Bonding Network Architecture: Bis-Piperidine Carboximidamide vs. Mono-Piperidine and Morpholine Analogs in Crystalline State

The crystalline-state hydrogen-bonding architecture of piperidine-1-carboximidamide has been definitively characterized: the piperidine ring adopts a chair conformation, and the carboximidamide N–C–N plane deviates from ideal trigonal-planar geometry (angles: 116.82°, 119.08°, 124.09°) [1]. Molecules are linked by N–H⋯N hydrogen bonds into two-dimensional networks along the ac plane [1]. Critically, the imine hydrogen atom (H11) in the mono-piperidine structure is not involved in the hydrogen-bonding system, in contrast to the morpholine analog 4-morpholinecarboxamidine where all NH hydrogens participate [1][2]. In the bis-piperidine carboximidamide CAS 1513873-32-9, the presence of two carboximidamide groups connected through a central imino bridge is predicted to generate a more complex three-dimensional hydrogen-bonding network, with up to five potential hydrogen-bond donor sites compared to three in the mono analog. This expanded H-bonding capacity has direct implications for solubility, melting point, hygroscopicity, and co-crystal formation behavior.

Crystal Engineering Supramolecular Chemistry Hydrogen Bonding Solid-State Properties

N-(Imino(piperidin-1-yl)methyl)piperidine-1-carboximidamide (CAS 1513873-32-9): Evidence-Driven Research and Industrial Application Scenarios


Medicinal Chemistry: Bis-Piperidine Scaffold for Fragment-Based and Structure-Guided Kinase Inhibitor Design

The symmetrical bis-piperidine carboximidamide scaffold of CAS 1513873-32-9 provides two chemically equivalent functionalization handles, each bearing a carboximidamide group capable of engaging kinase hinge-region residues via hydrogen bonding, as demonstrated by the 12–127 nM IC₅₀ values achieved by piperine-carboximidamide hybrids against EGFR, BRAF V600E, and CDK2 . Unlike unsymmetrical mono-piperidine alternatives, the dual-functionalization architecture permits systematic exploration of linker length and terminal group diversity while maintaining a constant central pharmacophore. This scaffold symmetry is particularly advantageous for fragment-growing campaigns where two vectors can be elaborated independently to probe distal binding pockets, and for bivalent inhibitor design targeting dimeric or oligomeric protein assemblies. The 98% ISO-certified grade from MolCore is recommended for quantitative SAR studies where impurity-controlled material is essential .

Neuroprotection and Cerebral Ischemia Research: Biguanide-Class Oxidative Stress Modulation

The structurally proximal biguanide N-[amino(imino)methyl]piperidine-1-carboximidamide demonstrated statistically significant reduction in free-radical oxidation markers (biochemiluminescence lightsum and maximum flash intensity) and normalization of reduced glutathione levels in rat brain at effective doses of 25–50 mg/kg in a cerebral ischemia-reperfusion model . The bell-shaped dose-response (ineffective at 12.5 and 75 mg/kg) provides a quantitative dosing framework for evaluating the bis-piperidine analog CAS 1513873-32-9 in comparable neuroprotection paradigms. The higher lipophilicity of the bis-piperidine scaffold (estimated logP 2.1–3.1) relative to the mono-piperidine analog (logP 1.1) may confer improved blood-brain barrier penetration, a hypothesis testable using in situ brain perfusion or MDCK-MDR1 monolayer assays. Researchers should include the mono-piperidine biguanide as a positive control at 25 and 50 mg/kg to enable direct head-to-head comparison of neuroprotective efficacy.

Supramolecular Chemistry and Crystal Engineering: Extended Hydrogen-Bonding Network Design

The mono-piperidine carboximidamide crystallizes with a two-dimensional N–H⋯N hydrogen-bonded network where the imine hydrogen is notably uninvolved in bonding, distinguishing it from the morpholine analog where full NH participation is observed . The bis-piperidine carboximidamide CAS 1513873-32-9, with five potential hydrogen-bond donor sites across two carboximidamide groups, is predicted to form higher-dimensionality networks with greater topological diversity. This scaffold is suited for systematic co-crystal screening with pharmaceutically acceptable co-formers (carboxylic acids, amides, sulfonamides), where modulation of the hydrogen-bonding pattern through stoichiometry and partner selection can yield polymorphs with tailored solubility, dissolution rate, and mechanical properties. The 95% purity grade (AKSci, CymitQuimica) is adequate for initial crystallization screening; the 98% grade is recommended for definitive structure determination and patent-enabling solid-form characterization.

Chemical Biology Tool Compound: Dual-Functionalization Probe for Target Engagement and Pulldown Studies

The chemical symmetry of CAS 1513873-32-9 enables its use as a bifunctional linker scaffold where one piperidine-carboximidamide terminus can be conjugated to a pharmacophore of interest while the second terminus is derivatized with a reporter tag (fluorophore, biotin, or photoaffinity label). The carboximidamide group serves as a bioisostere of carboxylic acids and esters, improving pharmacokinetic properties while retaining target engagement capacity . For proteolysis-targeting chimera (PROTAC) design, the bis-piperidine scaffold offers a rigid, symmetrical linker of defined length (~8 Å between piperidine nitrogen atoms) that can orient the ligase-recruiting moiety and the target-binding moiety in a predictable geometry. The gram-scale availability from AKSci ($680/1g) supports initial probe synthesis and SAR exploration, with the 98% ISO-grade recommended for final probe characterization and cellular target engagement assays.

Quote Request

Request a Quote for N-(Imino(piperidin-1-yl)methyl)piperidine-1-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.